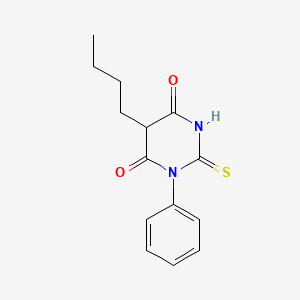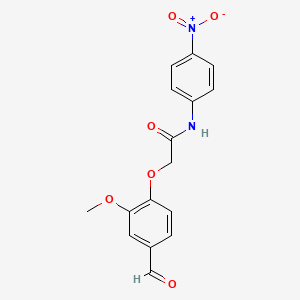
5-butyl-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-butyl-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione, also known as Thioflavin T, is a fluorescent dye that is widely used in scientific research for the detection of amyloid fibrils and plaques. Thioflavin T has been extensively studied for its ability to bind to amyloid aggregates and its potential as a diagnostic tool for neurodegenerative diseases.
Mécanisme D'action
5-butyl-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione T binds to amyloid fibrils and plaques through hydrophobic interactions and hydrogen bonding. The dye undergoes a conformational change upon binding to the amyloid aggregates, resulting in an increase in fluorescence intensity. This property of this compound T makes it an ideal tool for the detection and quantification of amyloid aggregates.
Biochemical and Physiological Effects:
This compound T is a non-toxic dye that does not interact with cellular components or interfere with normal physiological processes. However, it is important to note that this compound T is not approved for human use and should only be used in laboratory experiments.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 5-butyl-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione T is its high sensitivity and specificity for amyloid aggregates. This compound T can detect amyloid fibrils at concentrations as low as 10 nM, making it a valuable tool for the early detection of neurodegenerative diseases. However, this compound T is not effective for the detection of soluble amyloid oligomers, which are believed to be the toxic species in neurodegenerative diseases.
Orientations Futures
There are several future directions for the use of 5-butyl-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione T in scientific research. One area of interest is the development of this compound T derivatives that can detect specific types of amyloid aggregates. Another area of interest is the use of this compound T in the development of new therapies for neurodegenerative diseases. This compound T has also been explored as a tool for the detection of protein misfolding in other diseases such as cystic fibrosis and sickle cell anemia.
Méthodes De Synthèse
5-butyl-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione T can be synthesized by reacting 2-hydroxybenzaldehyde with thiourea in the presence of a strong acid catalyst. The resulting product is then reacted with butylamine and chloroacetic acid to yield this compound T.
Applications De Recherche Scientifique
5-butyl-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione T has been used in a variety of scientific research applications, including the detection and quantification of amyloid fibrils in neurodegenerative diseases such as Alzheimer's, Parkinson's, and Huntington's disease. This compound T has also been used to study the aggregation of proteins in other diseases such as type 2 diabetes and prion diseases.
Propriétés
IUPAC Name |
5-butyl-1-phenyl-2-sulfanylidene-1,3-diazinane-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2S/c1-2-3-9-11-12(17)15-14(19)16(13(11)18)10-7-5-4-6-8-10/h4-8,11H,2-3,9H2,1H3,(H,15,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLJKTMOISMJXJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1C(=O)NC(=S)N(C1=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![methyl 2-{[(2-bromophenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4920448.png)
![1-{N-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-methylglycyl}-4-piperidinecarboxylic acid](/img/structure/B4920452.png)

![N-{1-methyl-2-[(4-methyl-1-piperazinyl)methyl]-1H-benzimidazol-5-yl}cyclohexanecarboxamide](/img/structure/B4920459.png)
![3-(3-methylphenyl)-5-[(5-methyl-2-thienyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4920463.png)
![N-{4-[({3-[(2-hydroxyethyl)amino]-2-quinoxalinyl}amino)sulfonyl]phenyl}acetamide](/img/structure/B4920468.png)
![1-(1-adamantyl)-2-{2-imino-3-[2-(4-morpholinyl)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}ethanone hydrobromide](/img/structure/B4920475.png)
![ethyl 2-[({[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B4920490.png)
![N-[3-chloro-2-(1-piperidinyl)phenyl]-2,3,5,6-tetrafluoro-4-methoxybenzamide](/img/structure/B4920498.png)





